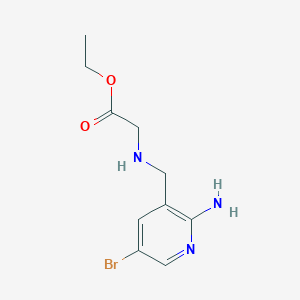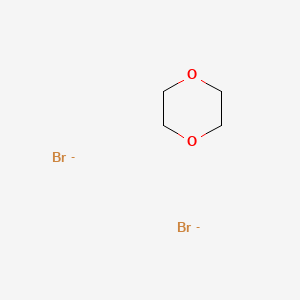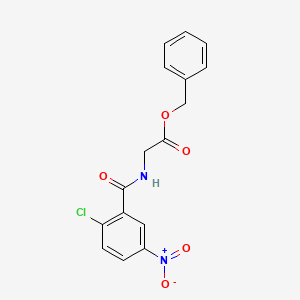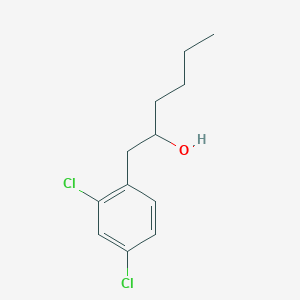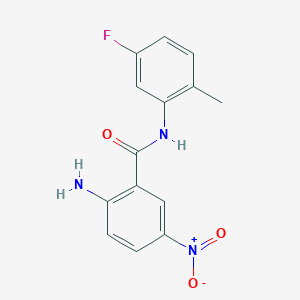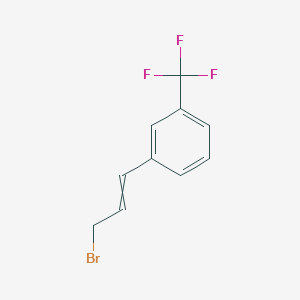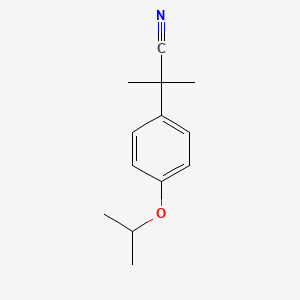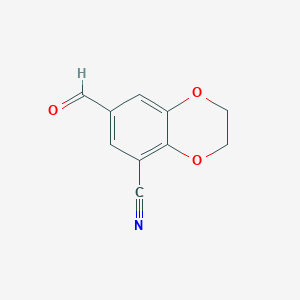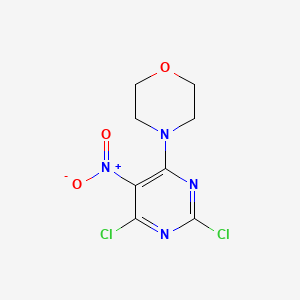
MFCD25958784
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD25958784 is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a nitro group at position 5, and a morpholino group at position 4. These substitutions confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25958784 typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dichloropyrimidine with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD25958784 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The morpholino group can undergo oxidation to form N-oxides under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, ethanol).
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2,6-Dichloro-5-amino-4-morpholino-pyrimidine.
Oxidation: N-oxides of the morpholino group.
Wissenschaftliche Forschungsanwendungen
MFCD25958784 has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of MFCD25958784 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-morpholino-pyrimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2,6-dichloropyrimidine: Lacks the morpholino group, affecting its solubility and transport properties.
4-Morpholino-5-nitropyrimidine: Lacks the chlorine atoms, altering its binding interactions and reactivity.
Uniqueness
MFCD25958784 is unique due to the combination of its substituents, which confer a distinct set of chemical and biological properties. The presence of both electron-withdrawing (nitro, chlorine) and electron-donating (morpholino) groups allows for versatile reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H8Cl2N4O3 |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
4-(2,6-dichloro-5-nitropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H8Cl2N4O3/c9-6-5(14(15)16)7(12-8(10)11-6)13-1-3-17-4-2-13/h1-4H2 |
InChI-Schlüssel |
WRJDDEGVDMNLPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B8409474.png)
![7-[4-(4-Chlorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8409482.png)


